Computed Lipophilicity (XLogP3): >100‑Fold Increase Over the Unsubstituted PCCA Scaffold
The predicted octanol‑water partition coefficient (XLogP3) for CAS 922151‑62‑0 is 4.6, which is 3.0 log units higher than the value of 1.6 for the unsubstituted parent 2‑phenylcyclopropane‑1‑carboxylic acid (PCCA) [1][2]. A ΔlogP of 3.0 corresponds to a >1000‑fold higher predicted partition coefficient, indicating that the target compound is dramatically more lipophilic.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 2-Phenylcyclopropane-1-carboxylic acid (PCCA): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +3.0 (≈>1000‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 1000‑fold higher predicted lipophilicity implies profoundly different membrane‑crossing behaviour, protein‑binding propensity, and solubility, making CAS 922151‑62‑0 the necessary choice for programs where high logP is a design requirement.
- [1] PubChem Compound Summary for CID 59364063, 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/59364063 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for CID 70323, 2-Phenylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/70323 (accessed 2026-04-30). View Source
